molecular formula C8H7N3O B12842522 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one

Cat. No.: B12842522
M. Wt: 161.16 g/mol
InChI Key: DTZZHKPNVCZYFF-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce aminated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one is unique due to its specific fusion of triazole and pyridine rings, which imparts distinct biological activities and chemical reactivity. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-11-5-9-10-8(7)11/h2-5H,1H3

InChI Key

DTZZHKPNVCZYFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN2C1=NN=C2

Origin of Product

United States

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